

# Synthesis and commercial availability of 2-Phenylethanol-13C2

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An In-depth Technical Guide to the Synthesis and Commercial Availability of 2-Phenylethanol<sup>13</sup>C<sub>2</sub>

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylethanol-<sup>13</sup>C<sub>2</sub>, a stable isotope-labeled version of the aromatic alcohol 2-phenylethanol. This document covers its commercial availability and outlines a detailed, plausible synthetic route for its laboratory preparation. The inclusion of <sup>13</sup>C atoms provides a valuable tool for researchers in various fields, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry assays.

### **Commercial Availability**

2-Phenylethanol-<sup>13</sup>C<sub>2</sub> and its isotopologues are available from several specialized chemical suppliers. The specifications can vary between vendors, particularly regarding isotopic and chemical purity. Researchers should consult the suppliers' Certificates of Analysis for detailed information.

Table 1: Commercial Supplier Specifications for Labeled 2-Phenylethanol



Supplier	Product Name	CAS Number	Isotopic Purity	Chemical Purity	Notes
MedchemExp ress	2- Phenylethano I- <sup>13</sup> C <sub>2</sub>	68661-17-6	Not specified	Not specified	Labeled with <sup>13</sup> C on the ethyl chain.[1] [2][3]
BOC Sciences	2- Phenylethano I- <sup>13</sup> C <sub>2</sub>	68661-17-6	Not specified	Not specified	Listed as available for inquiry.[4]
aromaLAB	2- Phenylethano I- <sup>13</sup> C <sub>2</sub>	68661-17-6	Not specified	≥ 95%	
Eurisotop (CIL)	2- Phenylethano I (1- <sup>13</sup> C)	35462-98-7	99%	95%	Labeled at the C1 (methylene) position.[5][6]
Sigma- Aldrich	1- Phenylethano I-1,2- <sup>13</sup> C <sub>2</sub>	285138-87-6	99 atom %	Not specified	Note: This is a structural isomer.[7]

## Synthesis of 2-Phenylethanol-13C2

While specific journal preparations for 2-Phenylethanol-<sup>13</sup>C<sub>2</sub> are not readily found in the provided search results, a reliable synthesis can be adapted from well-established methods for the unlabeled compound. The Grignard reaction, which involves the reaction of phenylmagnesium bromide with an electrophile, is a robust and versatile method.[8][9][10]

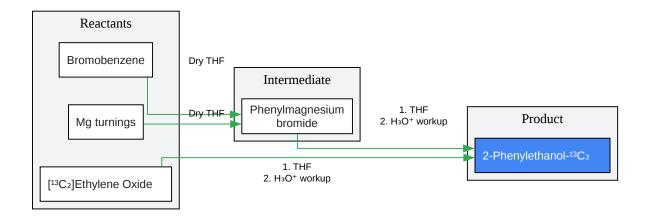
This section proposes a detailed protocol for the synthesis of 2-Phenylethanol-<sup>13</sup>C<sub>2</sub> using a commercially available, <sup>13</sup>C<sub>2</sub>-labeled starting material.

## **Proposed Synthetic Pathway: Grignard Reaction**

The chosen pathway involves the reaction of phenylmagnesium bromide (a Grignard reagent) with [1,2-13C2]ethylene oxide. The 13C labels are incorporated into the ethyl chain of the final



product.



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Caption: Proposed synthesis of 2-Phenylethanol-13C2 via a Grignard reaction.

### **Detailed Experimental Protocol**

This protocol is a representative example and should be performed by trained chemists with appropriate safety precautions, particularly when handling reactive organometallics and toxic ethylene oxide.

Materials and Reagents:

- Bromobenzene
- Magnesium turnings
- [1,2-13C2]Ethylene oxide
- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal, for initiation)



- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Diethyl ether
- Standard laboratory glassware, dried in an oven

#### Procedure:

- Preparation of Grignard Reagent:
  - Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
  - Add magnesium turnings to the flask.
  - Add a small crystal of iodine to help initiate the reaction.
  - In the dropping funnel, place a solution of bromobenzene in anhydrous THF.
  - Add a small portion of the bromobenzene solution to the magnesium turnings. The
    reaction should initiate, indicated by heat evolution and the disappearance of the iodine
    color. If it doesn't start, gentle heating may be required.
  - Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, stir the grey-black solution at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.
- Reaction with [1,2-13C2]Ethylene Oxide:
  - Cool the Grignard reagent solution to 0 °C in an ice bath.
  - Prepare a solution of [1,2-13C2]ethylene oxide in cold, anhydrous THF.



- Add the ethylene oxide solution to the stirred Grignard reagent dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
- Workup and Purification:
  - Cool the reaction mixture again to 0 °C.
  - Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH<sub>4</sub>Cl solution.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
  - Combine the organic extracts and wash them with brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent using a rotary evaporator.
  - The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 2-Phenylethanol-13C<sub>2</sub>.

Table 2: Summary of Proposed Synthesis Parameters

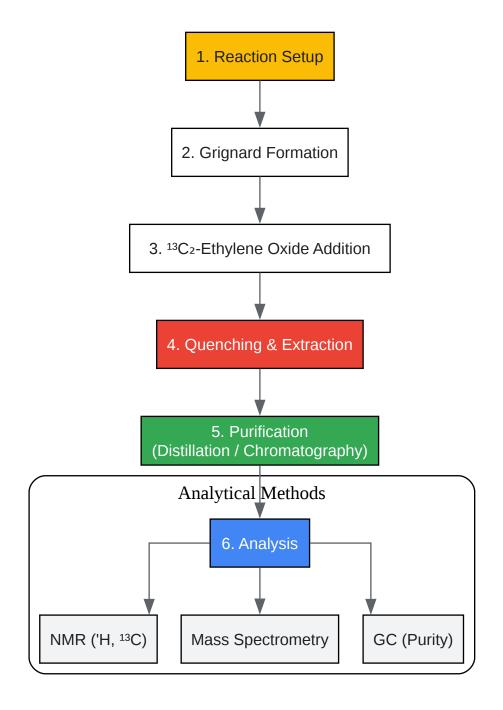


Parameter	Description		
Starting Materials	Phenylmagnesium bromide, [1,2-13C2]Ethylene oxide		
Solvent	Anhydrous Tetrahydrofuran (THF)		
Reaction Type	Grignard Reaction / Nucleophilic ring-opening		
Key Conditions	Anhydrous, inert atmosphere (N2); Temperature control is critical.		
Workup	Quenching with aq. NH <sub>4</sub> Cl, liquid-liquid extraction.		
Purification	Vacuum distillation or Column Chromatography		
Analysis	NMR (¹H, ¹³C), Mass Spectrometry (to confirm mass shift and purity)		

## **Experimental and Analytical Workflow**

The overall process from synthesis to final analysis follows a standard chemistry workflow. Proper analytical techniques are crucial to confirm the identity, purity, and isotopic enrichment of the final product.





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Caption: General workflow for the synthesis and analysis of 2-Phenylethanol-13C2.

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